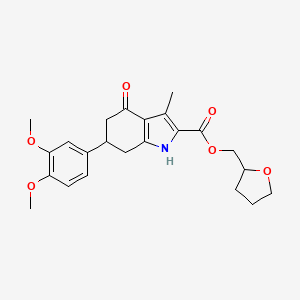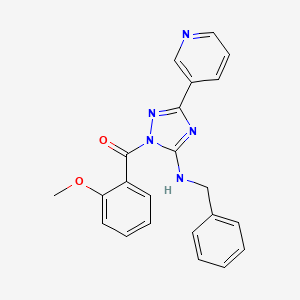![molecular formula C18H26ClN3O4S B4230154 {1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B4230154.png)
{1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone
Vue d'ensemble
Description
{1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone is a complex organic compound that features a piperazine ring substituted with a sulfonyl group, a piperidinyl group, and a methoxyphenyl group
Méthodes De Préparation
The synthesis of {1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 3-chloro-4-methoxyphenylsulfonyl chloride: This can be achieved by reacting 3-chloro-4-methoxybenzenesulfonic acid with thionyl chloride.
Reaction with piperidine: The resulting sulfonyl chloride is then reacted with piperidine to form 1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine.
Formation of the final compound: The intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
{1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
{1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of {1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and modulate its activity, resulting in altered neurotransmitter release or inhibition of inflammatory mediators.
Comparaison Avec Des Composés Similaires
{1-[(3-Chloro-4-methoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone can be compared with similar compounds, such as:
1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine: This intermediate compound shares structural similarities but lacks the piperazine ring.
3-chloro-4-methoxyacetophenone: This compound has a similar aromatic ring structure but lacks the sulfonyl and piperidine groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds.
Propriétés
IUPAC Name |
[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4S/c1-20-8-10-21(11-9-20)18(23)14-4-3-7-22(13-14)27(24,25)15-5-6-17(26-2)16(19)12-15/h5-6,12,14H,3-4,7-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGQDQQUJSEIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl [1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4230072.png)
![N-ethyl-2-[3-(3-methylbutyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetamide](/img/structure/B4230074.png)
![9-{2-[(2-phenylethyl)amino]ethyl}-9H-purin-6-amine](/img/structure/B4230089.png)
![N-benzyl-6-bromo-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4230090.png)
![methyl 4-[(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B4230095.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,6-diethylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4230098.png)
![4-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B4230103.png)
![N-(2-methoxy-1-methylethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4230110.png)
![5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B4230118.png)

![N-{2-methoxy-4-[(3-methyl-4-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4230128.png)

![Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate](/img/structure/B4230163.png)

